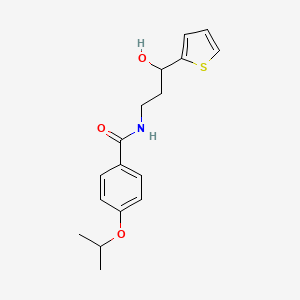

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(2)21-14-7-5-13(6-8-14)17(20)18-10-9-15(19)16-4-3-11-22-16/h3-8,11-12,15,19H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGVDYKYUAYQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the corresponding alcohol.

Coupling with Benzamide: The hydroxypropyl intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The carbonyl group in the benzamide can be reduced to an amine using lithium aluminium hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Bromine in acetic acid for halogenation.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for organic electronic materials.

Biological Studies: It can be used as a probe to study biochemical pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxy and isopropoxy groups could facilitate binding to biological targets, while the thiophene ring might enhance its stability and bioavailability.

Comparison with Similar Compounds

Thiophene-Containing Benzamides

describes benzamide derivatives with thiophene substituents, such as N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b). Key differences include:

- Substituents : Compound 4b has a thiophen-2-yl group directly attached to the benzamide’s meta-position, whereas the target compound incorporates a hydroxypropyl spacer between the thiophene and benzamide.

- Physicochemical Properties: The hydrochloride salt of 4b has a reported melting point of 215–217°C and a molecular ion peak at m/z 391.2 (EI-MS) . These properties contrast with the target compound’s neutral, non-ionic structure, which likely alters solubility and thermal stability.

Antiproliferative Thiophene Derivatives

highlights thiophene-based compounds with antiproliferative activity, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26). Notable distinctions include:

- Functional Groups : Compound 26 features a sulfonamide and α,β-unsaturated ketone linker, whereas the target compound uses a hydroxypropyl-amide bridge.

- Biological Activity : Compound 26 exhibits an IC50 of 10.25 µM against breast cancer (MCF7), attributed to tyrosine kinase inhibition . The target compound’s hydroxypropyl group may modulate binding affinity but requires experimental validation.

Piperazine- and Amine-Linked Benzamides

and describe benzamides with amine or piperazine substituents. For example, N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () shares a benzamide core but diverges in its piperazine-phenoxy substituents. Such structural variations influence pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Key Observations

- Thiophene Role : Thiophene moieties enhance π-π stacking interactions in biological targets, as seen in compounds 4b and 26 . The target compound’s hydroxypropyl spacer may reduce rigidity but improve solubility.

- Substituent Effects : Isopropoxy groups (electron-donating) in the target compound may increase metabolic stability compared to sulfonamide or amine groups in analogs .

- Synthetic Challenges : The hydroxypropyl-thiophene linker likely requires multi-step synthesis, similar to methods in , which details benzamide derivatives with complex substituents.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- IUPAC Name : N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide

- Molecular Formula : C15H19NO3S

- Molecular Weight : 295.38 g/mol

- Solubility : Soluble in organic solvents like methanol and ethanol.

The biological activity of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly those related to the prostaglandin E2 (PGE2) receptor subtypes EP2 and EP4, which are implicated in cancer progression and immune modulation .

Biological Activity Overview

Recent studies have indicated several biological activities associated with this compound:

- Anti-inflammatory Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Anticancer | Enhances chemotherapy efficacy | |

| Neuroprotective | Inhibits oxidative stress |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study conducted on animal models demonstrated that administration of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-isopropoxybenzamide significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in edema and pain response, suggesting its potential for treating inflammatory diseases. -

Case Study on Cancer Treatment :

In vitro experiments using various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. These findings underscore its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.